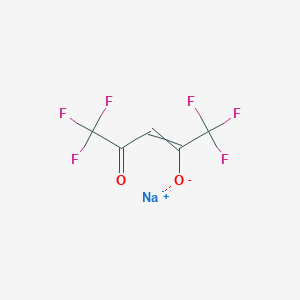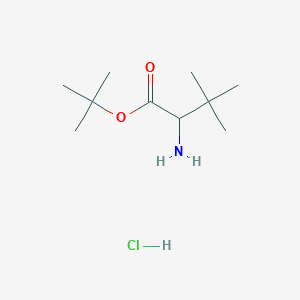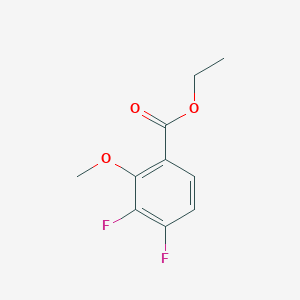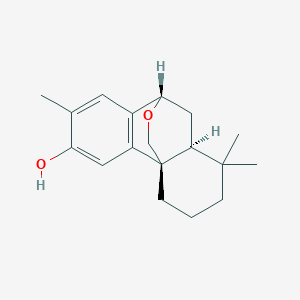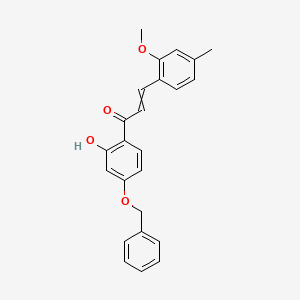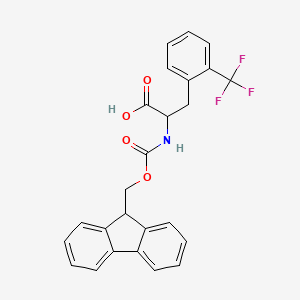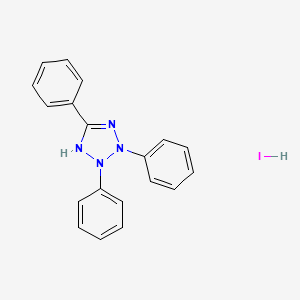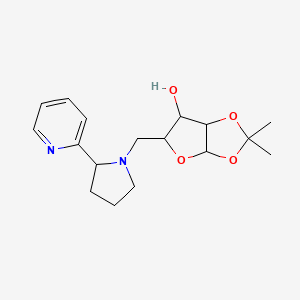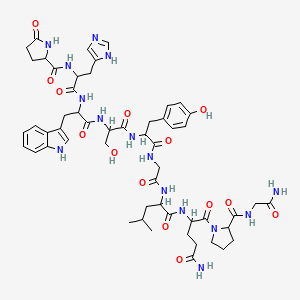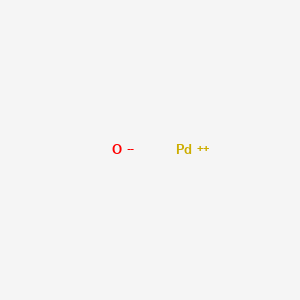
Palladous oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladous oxide, also known as palladium(II) oxide, is an inorganic compound with the chemical formula PdO. It is the only well-characterized oxide of palladium and typically appears as a dark, almost black powder. This compound is notable for its high melting point of approximately 750 degrees Celsius and its significant role in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palladous oxide is commonly prepared through the thermal decomposition of palladium(II) nitrate. The reaction is as follows: [ 2 \text{Pd(NO}_3\text{)}_2 \rightarrow 2 \text{PdO} + 4 \text{NO}_2 + \text{O}_2 ] This process involves heating palladium(II) nitrate until it decomposes to form this compound, nitrogen dioxide, and oxygen .
Industrial Production Methods: Industrially, this compound can also be produced by heating palladium sponge metal in an oxygen atmosphere at around 350 degrees Celsius: [ 2 \text{Pd} + \text{O}_2 \rightarrow 2 \text{PdO} ] Additionally, a mixture of palladium(II) chloride and potassium nitrate can be heated to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Palladous oxide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to metallic palladium using hydrogen, hydrazine hydrate, or formic acid.
Oxidation: At temperatures above 900 degrees Celsius, this compound decomposes back into palladium metal and oxygen gas.
Common Reagents and Conditions:
Hydrogen: Used in the reduction of this compound to palladium metal.
Hydrazine Hydrate: A reducing agent that converts this compound to palladium black in aqueous suspension.
Formic Acid: Reduces this compound on metallic surfaces.
Major Products:
Metallic Palladium: The primary product of the reduction reactions.
Nitrogen Dioxide and Oxygen: By-products of the thermal decomposition of palladium(II) nitrate.
Applications De Recherche Scientifique
Palladous oxide has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism by which palladous oxide exerts its effects is primarily through its catalytic properties. In catalytic processes, this compound facilitates reactions by providing a surface for reactants to adsorb and react. This is particularly important in hydrogenation and dehydrogenation reactions, where this compound enables the addition or removal of hydrogen atoms. The catalytic activity is influenced by the oxidation state of palladium and the surface area of the oxide .
Comparaison Avec Des Composés Similaires
Palladous oxide can be compared with other oxides of transition metals, such as:
Nickel(II) oxide (NiO): Similar to this compound, nickel(II) oxide is used in catalysis and has semiconducting properties.
Platinum(II) oxide (PtO): Another transition metal oxide with catalytic applications, though less common than this compound.
Uniqueness: this compound is unique due to its high catalytic efficiency and stability under various reaction conditions. Its ability to facilitate hydrogenation and dehydrogenation reactions makes it a valuable compound in both industrial and research settings .
Propriétés
Numéro CAS |
11113-77-2 |
|---|---|
Formule moléculaire |
OPd |
Poids moléculaire |
122.42 g/mol |
Nom IUPAC |
oxygen(2-);palladium(2+) |
InChI |
InChI=1S/O.Pd/q-2;+2 |
Clé InChI |
JQPTYAILLJKUCY-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate](/img/structure/B13393588.png)
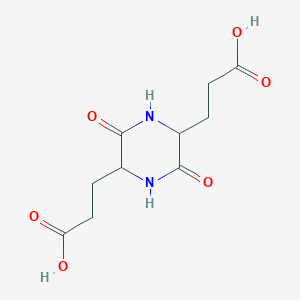
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
